molecular formula C9H14ClNO2 B563866 3-Methoxy Dopamine-d4 Hydrochloride CAS No. 1216788-76-9

3-Methoxy Dopamine-d4 Hydrochloride

Cat. No. B563866
M. Wt: 207.69
InChI Key: AWRIOTVUTPLWLF-HGFPCDIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy Dopamine-d4 Hydrochloride is a labelled analog of 3-Methyoxytyramine, which is a metabolite of dopamine . It is used for scientific research and development .


Synthesis Analysis

The synthesis of dopamine, to which 3-Methoxy Dopamine-d4 Hydrochloride is related, involves a two-step enzymatic process. The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .


Molecular Structure Analysis

The molecular formula of 3-Methoxy Dopamine-d4 Hydrochloride is C9 2H4 H9 N O2 . Cl H .


Chemical Reactions Analysis

The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy Dopamine-d4 Hydrochloride is 207.69 .

Scientific Research Applications

Synthesis and Evaluation for PET Imaging

A study by Matarrese et al. (2000) discussed the synthesis of a compound related to 3-methoxy dopamine, SB-235753, labeled with carbon-11 for potential use in positron emission tomography (PET) to assess dopamine D4 receptors in vivo. However, their findings suggested that SB-235753 might not be suitable for dopamine D4 receptor studies due to its rapid metabolism in rats (Matarrese et al., 2000).

Dopamine Receptor Affinity Studies

Van Vliet et al. (1996) investigated a series of 2-aminotetralins, including compounds with methoxy substitutions, for their binding affinity to dopamine D2, D3, and D4 receptors. Their research found high affinity for D2 and D3 receptors, but none of the tested compounds showed high affinity for the dopamine D4 receptor, indicating the importance of structural features for receptor selectivity (Van Vliet et al., 1996).

Role in Neurotransmission and Receptor Modulation

Studies on compounds structurally similar to 3-methoxy dopamine have explored their potential in modulating dopamine receptors, which play critical roles in various neurological and psychiatric conditions. For instance, Grundt et al. (2007) and Del Bello et al. (2019) investigated compounds with potential as dopamine D3 receptor ligands, highlighting the therapeutic implications for substance abuse and neurological disorders like Parkinson's disease and schizophrenia (Grundt et al., 2007); (Del Bello et al., 2019).

Safety And Hazards

3-Methoxy Dopamine-d4 Hydrochloride is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment .

Future Directions

As a metabolite of dopamine, 3-Methoxy Dopamine-d4 Hydrochloride could be used in future research to better understand the role of dopamine in various neurological conditions such as Parkinson’s disease, schizophrenia, and attention-deficit hyperactivity disorder .

properties

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRIOTVUTPLWLF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy Dopamine-d4 Hydrochloride

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